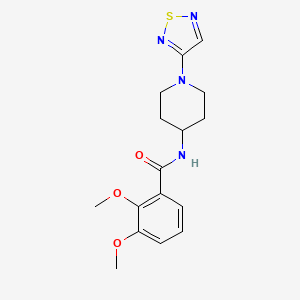

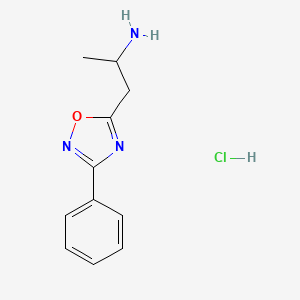

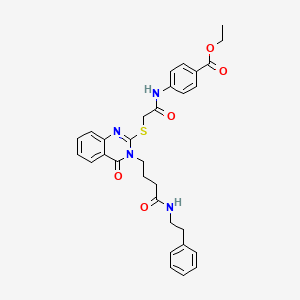

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered heterocyclic molecule possessing two nitrogen atoms and one sulfur atom . It also has a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiadiazole and piperidine rings in separate steps, followed by their connection via an amide linkage . The 2,3-dimethoxybenzamide group could then be added in a subsequent step.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole and piperidine rings, as well as the amide and ether linkages. These features could influence its reactivity and other properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the functional groups. For example, the thiadiazole ring could potentially undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and amide groups could affect its solubility in different solvents .Mecanismo De Acción

Target of Action

It is known that benzamide compounds, which this compound is a derivative of, have been widely used in medical, industrial, biological, and potential drug industries . They have shown effectiveness against a variety of conditions such as cancer, hypercholesterolemia, and microbial infections .

Mode of Action

It is known that benzamides and their derivatives often work by interacting with various receptors in the body . The nature of the substituent on the thiadiazole ring of such compounds is known to be important for their activity .

Biochemical Pathways

Benzamides and their derivatives are known to have antioxidant, free radical scavenging, and metal chelating activity . These activities suggest that the compound may interact with biochemical pathways related to oxidative stress and metal ion homeostasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide is its potent anti-cancer activity. This compound has been shown to exhibit anti-cancer effects against various types of cancer cells, making it a promising candidate for the development of anti-cancer drugs.

However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects on normal cells at high concentrations. Therefore, further studies are needed to determine the optimal dosage and administration route for this compound.

Direcciones Futuras

There are several future directions for the research on N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide. One of the major areas of research is in the development of anti-cancer drugs based on this compound. Further studies are needed to determine the optimal dosage and administration route for this compound and to evaluate its efficacy and safety in preclinical and clinical trials.

Another area of research is in the development of novel analgesic and anti-inflammatory drugs based on this compound. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.

Conclusion

In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits potent anti-cancer, anti-inflammatory, and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to determine the optimal dosage and administration route for this compound and to evaluate its efficacy and safety in preclinical and clinical trials.

Métodos De Síntesis

The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide involves the reaction between 2,3-dimethoxybenzoic acid and 1-(piperidin-4-yl)thiourea in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then subjected to further reactions to obtain the final compound. The synthesis method for this compound has been well-established and has been reported in various scientific literature.

Aplicaciones Científicas De Investigación

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory and analgesic effects. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by modulating the activity of pain receptors in the body.

Propiedades

IUPAC Name |

2,3-dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-22-13-5-3-4-12(15(13)23-2)16(21)18-11-6-8-20(9-7-11)14-10-17-24-19-14/h3-5,10-11H,6-9H2,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHQTHNVLSEOCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2CCN(CC2)C3=NSN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

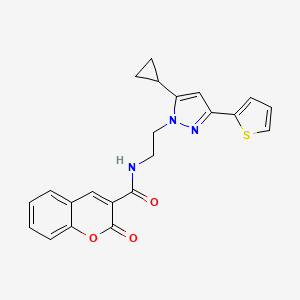

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)

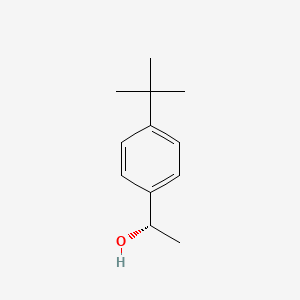

![1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2396578.png)

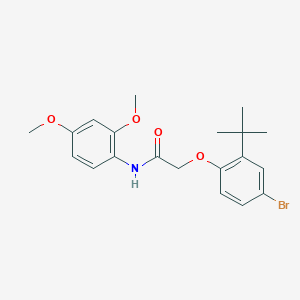

![Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2396581.png)

![Methyl 4-(((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2396585.png)

![(E)-3-(benzylideneamino)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2396586.png)

![7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one](/img/structure/B2396588.png)